molecular formula C8H5IN2O B3049672 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 214958-35-7

6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B3049672
CAS No.: 214958-35-7
M. Wt: 272.04 g/mol
InChI Key: VAHGOTJWWKJMHY-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity . The presence of an iodine atom at the 6-position and an aldehyde group at the 2-position makes this compound particularly interesting for various chemical transformations and functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones. One common method includes the use of 2-aminopyridine and 2-iodobenzaldehyde under acidic conditions to promote cyclization and form the imidazo[1,2-a]pyridine core . The reaction is often carried out in the presence of a catalyst such as trifluoroacetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the iodine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
  • 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
  • 6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Uniqueness

6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHGOTJWWKJMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443826
Record name 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214958-35-7
Record name 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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